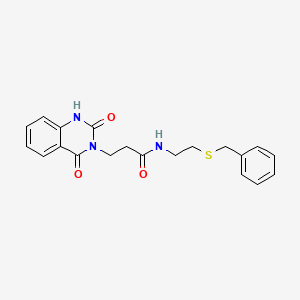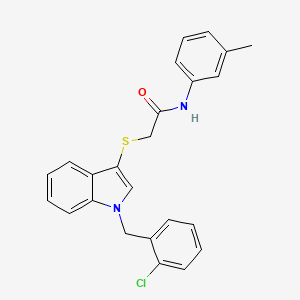
2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide, also known as CBR-5884, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indole derivatives and has shown promising results in various preclinical studies.
Wirkmechanismus
The exact mechanism of action of 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of protein kinase C (PKC) isoforms, particularly PKCα and PKCε. PKC is an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC activity, 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide can induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide has been shown to have various biochemical and physiological effects. In cancer, it induces apoptosis and inhibits cell proliferation. In inflammation, it reduces the production of pro-inflammatory cytokines. In neurodegenerative diseases, it protects neurons from oxidative stress and improves cognitive function. Additionally, 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide has been shown to have antioxidant properties and can reduce the production of reactive oxygen species (ROS).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide in lab experiments is its specificity for PKC isoforms, particularly PKCα and PKCε. This allows for the selective inhibition of these isoforms without affecting other cellular processes. Additionally, 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide has shown low toxicity in various preclinical studies. However, one limitation of using 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide. One direction is to further investigate its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. Another direction is to elucidate the exact mechanism of action of 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide and its effects on other cellular processes. Additionally, future studies could investigate the pharmacokinetics and pharmacodynamics of 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide in vivo to determine its efficacy and safety. Finally, the development of more soluble analogs of 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide could improve its administration in vivo.
Synthesemethoden
The synthesis of 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide involves the condensation of 2-chlorobenzylamine with indole-3-carboxaldehyde, followed by the addition of m-tolylthiourea and acetic anhydride. The resulting product is then purified using column chromatography. The chemical structure of 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide is shown below:
Wissenschaftliche Forschungsanwendungen
2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide has been extensively studied for its potential therapeutic applications in various fields. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. In cancer, 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It does so by inducing apoptosis and inhibiting cell proliferation. In inflammation, 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative diseases, 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide has been shown to protect neurons from oxidative stress and improve cognitive function.
Eigenschaften
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2OS/c1-17-7-6-9-19(13-17)26-24(28)16-29-23-15-27(22-12-5-3-10-20(22)23)14-18-8-2-4-11-21(18)25/h2-13,15H,14,16H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQLQNBDZOBQIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-allyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2574116.png)
![(4-Fluorophenyl)[6-(4-fluorophenyl)-3-pyridinyl]methanone](/img/structure/B2574117.png)
![4,4-diethyl-5-methylidene-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2574118.png)
![N-{5-[(4-methylphenyl)sulfonyl]-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2574119.png)
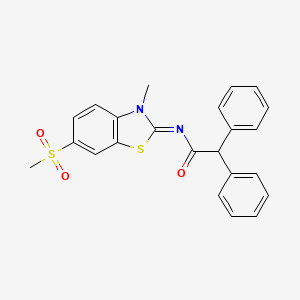
![N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2574122.png)
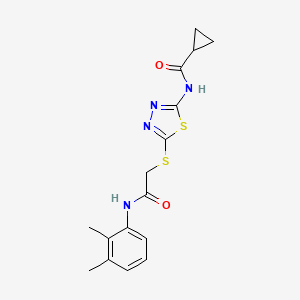

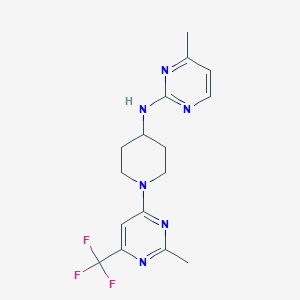

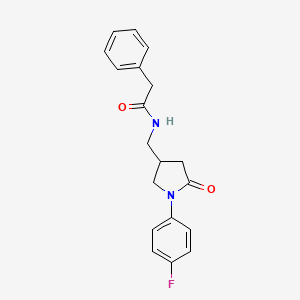
![2-((2,5-dimethylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2574130.png)
